Complete Absence of Published Biological Potency Data Precludes Comparator-Based Selection
A comprehensive search of PubMed, PubMed Central, Google Scholar, BindingDB, ChEMBL, SureChEMBL, PubChem, Google Patents, USPTO assignments, and vendor technical datasheets (adhering to source exclusion rules) identified zero primary research articles, patents, or curated database entries containing quantitative biological activity data (IC₅₀, Ki, Kd, EC₅₀, % inhibition, or functional assay results) for 3-amino-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one dihydrochloride (CAS 1172550-38-7) or its free base (CAS 938515-35-6). By contrast, structurally related 4-(4-fluorophenyl)piperazine-propanone analogs are well-characterized in public databases: e.g., 1-[4-(4-fluorophenyl)-1-piperazinyl]-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-propanone (BDBM54571) has a reported Ki of 80 nM and EC₅₀ of 1.59 µM in Ras-related HTS assays [1]. The absence of any comparable data for CAS 1172550-38-7 means that no direct head-to-head or cross-study potency comparison is currently possible against any structurally related comparator.
| Evidence Dimension | Published biological activity data availability |
|---|---|
| Target Compound Data | No quantitative biological activity data identified in any public primary literature, patent, or authoritative database. |
| Comparator Or Baseline | Structurally related 4-(4-fluorophenyl)piperazine-propanone derivatives: e.g., BDBM54571 has Ki = 80 nM and EC₅₀ = 1.59 µM. |
| Quantified Difference | Data gap—no quantitative comparison feasible. |
| Conditions | Comprehensive database and literature search as of 2025. |
Why This Matters
Procurement decisions cannot be evidence-based; users must either perform de novo screening or select analogs with published activity data.
- [1] BindingDB. BDBM54571: 1-[4-(4-fluorophenyl)-1-piperazinyl]-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-propanone. Ki = 80 nM; EC50 = 1.59 µM. Assay: NIH I RO3 MH081231-01 HTS for Ras/Ras-related inhibitors. Accessed 2025. View Source
